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Compound of Interest

2-Chloro-5-methylthieno[2,3-
Compound Name:
D]pyrimidine

Cat. No.: B1487459

Introduction to the Thieno[2,3-d]pyrimidine
Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is considered a bioisostere
of purine, the fundamental building block of nucleic acids.[1] This structural analogy to adenine
allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets,
often by mimicking the natural purine bases.[1][2] Consequently, this scaffold has emerged as
a "privileged structure" in medicinal chemistry, serving as the foundation for compounds with a
broad spectrum of pharmacological activities, including anticancer, anti-inflammatory,
antimicrobial, and central nervous system (CNS) protective properties.[1][2]

The specific compound, 2-Chloro-5-methylthieno[2,3-d]pyrimidine, is a key intermediate in
the synthesis of these bioactive molecules. The chlorine atom at the 2-position acts as a
versatile chemical handle, providing a reactive site for nucleophilic substitution. This allows for
the systematic introduction of diverse functional groups, enabling the exploration of structure-
activity relationships (SAR) and the optimization of lead compounds in drug discovery
programs.[3]

Physicochemical and Structural Properties

2-Chloro-5-methylthieno[2,3-d]pyrimidine is a solid organic compound at room temperature.
Its core structure consists of a thiophene ring fused to a pyrimidine ring, with a methyl group at
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position 5 and a chlorine atom at position 2.

Property Value Source(s)

CAS Number 83259-31-8 (4115116171

Molecular Formula C7HsCIN2S [41[5]

Molecular Weight 184.65 g/mol [41[8]

IUPAC Name 2-chI9r?-§-methylthieno[2,3- )
d]pyrimidine

Density ~1.445 g/cm?3 [8]

Melting Point Not available [8]

Boiling Point Not available [8]

) CC1=CC2=C(S1)N=C(N=C2)C
Canonical SMILES | N/A

Synthesis Methodology

The synthesis of 2-Chloro-5-methylthieno[2,3-d]pyrimidine is typically achieved through a
robust, multi-step sequence. The most common and efficient pathway involves three key
stages:

o Gewald Reaction: Formation of a polysubstituted 2-aminothiophene intermediate.

e Pyrimidine Ring Formation: Cyclization of the aminothiophene to construct the thieno[2,3-
d]pyrimidin-4(3H)-one core.

e Chlorination: Conversion of the 4-oxo group to the 2-chloro derivative using a chlorinating
agent.

Step 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component reaction for synthesizing 2-
aminothiophenes.[6] In this case, the reaction involves the condensation of a -keto ester (ethyl
acetoacetate), an active methylene nitrile (malononitrile), and elemental sulfur in the presence
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of a basic catalyst like morpholine or triethylamine.[2] The reaction proceeds via an initial
Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to
yield the highly functionalized thiophene ring.[6]

Step 2: Pyrimidine Ring Cyclization

The resulting 2-aminothiophene-3-carboxylate intermediate is then cyclized to form the fused
pyrimidine ring. A common method involves heating the intermediate with formamide or urea at
high temperatures. This reaction builds the pyrimidine ring, resulting in the formation of 5-
methylthieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Aromatic Chlorination

The final step is the conversion of the hydroxyl/oxo group at the 4-position (which exists in
tautomeric equilibrium) to a chloro group. This is a critical step that installs the reactive handle
for further derivatization. The standard protocol involves refluxing the thienopyrimidinone
intermediate in phosphorus oxychloride (POCIs), often with a catalytic amount of a tertiary
amine base such as N,N-dimethylaniline or pyridine to facilitate the reaction.[9]

Step 1: Gewald Reaction W Ethyl 2-amino-4-methyl
(Base Catalyst, e.g., thioph arboxylate
Step 2: Cyclization ) 5. 3-d]
(Heat) pyrimidin-4(3H)-one ‘
Formami de (HCONHz) (Step3: C ‘/ 2-Chloro-5-methyl )
k (Reflux) \thieno[2,3-d]pyrimidine )

Phosphorus Oxychloride (POCl:)
(Base, e.g., Pyridine)

Click to download full resolution via product page
Fig. 1: Multi-step synthesis pathway for 2-Chloro-5-methylthieno[2,3-d]pyrimidine.

Chemical Reactivity and Derivatization Potential
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The primary utility of 2-Chloro-5-methylthieno[2,3-d]pyrimidine in synthetic chemistry lies in
the reactivity of the C2-chloro substituent. The electron-withdrawing nature of the pyrimidine
nitrogen atoms makes the C2 position highly susceptible to nucleophilic aromatic substitution
(SnAr). This allows for the facile displacement of the chloride ion by a wide range of
nucleophiles.

Common transformations include reactions with:

o Amines (R-NHz2): To form 2-amino-thieno[2,3-d]pyrimidine derivatives. This is the most
common derivatization, used to introduce side chains that can interact with biological targets.

e Alcohols/Phenols (R-OH): To yield 2-alkoxy or 2-aryloxy ethers.
e Thiols (R-SH): To produce 2-thioether derivatives.

This versatile reactivity enables the creation of large libraries of analogues from a single,
readily accessible intermediate, which is a cornerstone of modern medicinal chemistry.
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Fig. 2: Key nucleophilic substitution reactions of the title compound.

Applications in Medicinal Chemistry and Drug
Discovery

The thieno[2,3-d]pyrimidine scaffold is a rich source of kinase inhibitors and other targeted
therapeutics.[2] Derivatives synthesized from 2-Chloro-5-methylthieno[2,3-d]pyrimidine
have been investigated for several therapeutic applications.

e Anticancer Agents: A significant area of research has focused on developing derivatives as
potent enzyme inhibitors. For example, various substituted thieno[2,3-d]pyrimidines have
been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor
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2 (VEGFR-2), a key target in tumor angiogenesis.[10] By modifying the substituent at the 2-
position, researchers can tune the binding affinity and selectivity of these compounds,
leading to potent anti-cancer agents.[10]

o CNS Protective Agents: The scaffold has also been explored for its potential in treating
neurological disorders.[1][2]

o Anti-inflammatory and Antimicrobial Agents: The broad biological activity profile of this class
of compounds includes anti-inflammatory and antimicrobial effects, making it a versatile
starting point for diverse drug discovery campaigns.[1]

Spectral and Analytical Characterization

Disclaimer: The following spectral data are predicted values based on the analysis of
structurally analogous compounds, as publicly available experimental spectra for 2-Chloro-5-
methylthieno[2,3-d]pyrimidine are limited. These values should be used as a guide for
characterization.

Parameter Expected Observation

Singlet ~8.5-8.8 ppm (1H, pyrimidine C4-H);
1H NMR Singlet ~7.0-7.3 ppm (1H, thiophene C6-H);
Singlet ~2.5 ppm (3H, C5-CHs).

Peaks in the range of ~115-170 ppm. Key
signals expected for C2 (~155-160 ppm), C4
(~150-155 ppm), C5 (~125-130 ppm), and the
methyl carbon (~15 ppm).

13C NMR

~3100-3000 (Aromatic C-H stretch); ~1620-
FT-IR (cm™1) 1550 (C=N and C=C stretches of the fused ring
system); ~800-700 (C-Cl stretch).

Expected molecular ion (M*) peak at m/z 184
M s ) and a characteristic M+2 peak at m/z 186 with
ass Spec _ : . . _
an approximate 3:1 intensity ratio, confirming

the presence of one chlorine atom.
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Experimental Protocols

Protocol: Synthesis of 2-Chloro-5-methylthieno[2,3-d]pyrimidine

Safety Precaution: This procedure involves hazardous materials, including phosphorus
oxychloride, which is highly corrosive and reacts violently with water. All steps must be
performed in a well-ventilated fume hood with appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat.

Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

e To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate (0.1
mol), malononitrile (0.1 mol), and ethanol (80 mL).

 Stir the mixture at room temperature to dissolve the solids.
e Add elemental sulfur (0.1 mol) to the mixture.

e Slowly add morpholine (0.12 mol) dropwise over 15 minutes. The reaction is exothermic;
maintain the temperature below 40°C using a water bath if necessary.

 After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
e Monitor the reaction by Thin Layer Chromatography (TLC).
e Upon completion, pour the reaction mixture into ice-cold water (200 mL).

o Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with
a small amount of cold ethanol.

Dry the solid product under vacuum to yield the thiophene intermediate.
Step 2: Synthesis of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one

e In a 100 mL round-bottom flask, combine the dried ethyl 2-amino-4-methylthiophene-3-
carboxylate from Step 1 (0.05 mol) and formamide (50 mL).

o Fit the flask with a reflux condenser and heat the mixture to 180-190°C in an oil bath.
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Maintain the reflux for 4-6 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature. A solid product will precipitate.

Add water (100 mL) to the flask and stir for 30 minutes.

Collect the solid by vacuum filtration, wash with water, and dry completely.
Step 3: Synthesis of 2-Chloro-5-methylthieno[2,3-d]pyrimidine

o Under anhydrous conditions, place the dried 5-methylthieno[2,3-d]pyrimidin-4(3H)-one from
Step 2 (0.03 mol) into a 100 mL round-bottom flask equipped with a reflux condenser and a
calcium chloride drying tube.

o Carefully add phosphorus oxychloride (POCIs, 30 mL) to the flask in the fume hood.
e Add 5-10 drops of N,N-dimethylaniline as a catalyst.

o Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours.

e Monitor the reaction by TLC.

o After completion, cool the reaction mixture to room temperature.

o Slowly and carefully, pour the reaction mixture onto crushed ice (200 g) in a large beaker
with vigorous stirring in a fume hood. This step is highly exothermic and will release HCI gas.

o Continue stirring until all the ice has melted and the excess POCIs has been hydrolyzed.

» Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate
(NaHCO:s) solution until the pH is ~7-8.

o The product will precipitate as a solid. Collect the solid by vacuum filtration.

e Wash the crude product with ample water and then dry it under vacuum.
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» Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water
mixture) to obtain pure 2-Chloro-5-methylthieno[2,3-d]pyrimidine.

Conclusion

2-Chloro-5-methylthieno[2,3-d]pyrimidine is a high-value synthetic intermediate with a
strategic position in the field of medicinal chemistry. Its straightforward, scalable synthesis,
combined with the versatile reactivity of its C2-chloro group, makes it an ideal starting point for
the development of novel therapeutics. The robust foundation of the thieno[2,3-d]pyrimidine
scaffold as a purine bioisostere ensures its continued relevance in the design of targeted
inhibitors and other bioactive molecules for a wide range of diseases. This guide provides the
foundational knowledge for researchers to effectively synthesize, characterize, and utilize this
important compound in their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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